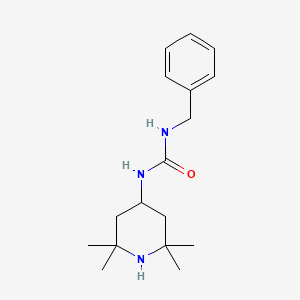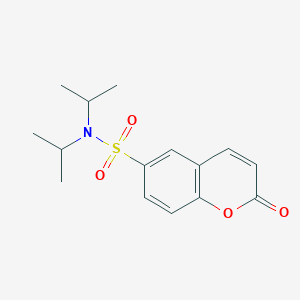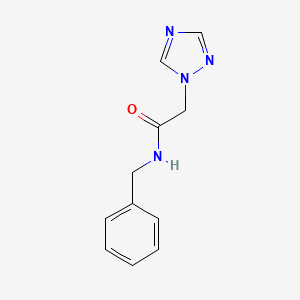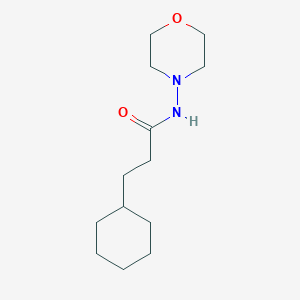
3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-4-methylpiperidine-4-carboxylic acid HCl, also known as DFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DFMP is a piperidine derivative that has a unique chemical structure, which makes it a promising candidate for developing new drugs.
作用機序
3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hcl works by binding to specific receptors in the brain, known as N-methyl-D-aspartate (NMDA) receptors. These receptors play a crucial role in the regulation of various physiological processes, including learning and memory. By binding to these receptors, this compound can modulate their activity, which can have a significant impact on various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to enhance learning and memory in animal models, which makes it a potential candidate for developing drugs that can treat cognitive impairments. This compound has also been found to have neuroprotective effects, which can protect the brain from damage caused by various neurodegenerative diseases.
実験室実験の利点と制限
3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hcl has several advantages for lab experiments. It is a relatively stable compound, which makes it easy to handle and store. It also has a high purity, which makes it suitable for various analytical techniques. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. It also has a low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hcl has shown promising results in scientific research, and there are several future directions that can be explored. One potential direction is to develop this compound-based drugs for the treatment of cognitive impairments. Another potential direction is to explore the potential applications of this compound in the treatment of various neurodegenerative diseases. Further research is also needed to explore the potential side effects and toxicity of this compound, which can help to ensure its safety for human use.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. This compound has a unique chemical structure, which makes it a potential candidate for developing new drugs. Further research is needed to explore its potential applications and limitations, which can help to ensure its safety and efficacy for human use.
合成法
The synthesis of 3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hcl can be achieved through a multi-step process. The first step involves the reaction of 4-methylpiperidine with ethyl chloroformate to form 4-methylpiperidine-4-carboxylic acid ethyl ester. The second step involves the reaction of 4-methylpiperidine-4-carboxylic acid ethyl ester with difluoromethylamine hydrochloride to form this compound. The final step involves the purification of this compound through recrystallization.
科学的研究の応用
3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hcl has shown promising results in scientific research as a potential drug candidate for the treatment of various diseases. It has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and schizophrenia. This compound has been found to have a high affinity for certain receptors in the brain, which makes it a potential candidate for developing drugs that target these receptors.
特性
IUPAC Name |
3,3-difluoro-4-methylpiperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-6(5(11)12)2-3-10-4-7(6,8)9;/h10H,2-4H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVAKFGZBLWXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)

![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)




![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)


